Home > Products > Screening Compounds P145647 > 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid - 1547163-38-1

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid

Catalog Number: EVT-3098026
CAS Number: 1547163-38-1
Molecular Formula: C14H10N2O6
Molecular Weight: 302.242
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid serves as a key intermediate in the synthesis of triazolyl thalidomide derivatives. [] These derivatives are being investigated for their potential as anti-fibrosis agents. []

6-{4-[(3-(1,3-Dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid (Compound 10e)

Compound Description: This compound is a triazolyl thalidomide derivative identified as a potent store-operated calcium entry (SOCE) inhibitor. Research suggests it exhibits anti-fibrotic properties by reversing the migratory ability of TGF-β1-induced myofibroblasts and restraining myofibroblast activation by targeting Orai1 and TGF-β1/SMAD2/3 signaling pathways [].

Thalidomide

Compound Description: Thalidomide is a drug known for its immunomodulatory and anti-angiogenic effects. It has been used to treat conditions like multiple myeloma and erythema nodosum leprosum, though its use is limited due to teratogenic side effects [].

Relevance: Thalidomide serves as the foundational structure for a series of triazolyl thalidomide derivatives, including 6-{4-[(3-(1,3-Dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid (Compound 10e) [], which is structurally related to 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid. The core structure of thalidomide, consisting of a glutarimide ring linked to a phthalimide moiety, is present in both Compound 10e and 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid, with modifications at various positions. This structural similarity suggests potential shared pharmacological activities or mechanisms of action.

Overview

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a piperidine ring fused with an isoindoline moiety, which contributes to its biological activity. It is classified as a diketopiperazine derivative, indicating the presence of two carbonyl groups within its structure.

Source

The compound can be synthesized through various chemical reactions involving piperidine derivatives and isoindoline-4-carboxylic acid. Its synthesis has been explored in academic research, particularly in the context of drug development and biological activity studies.

Classification

This compound falls under the category of heterocyclic compounds, specifically diketopiperazines. Its structural complexity allows it to interact with biological systems, making it a subject of interest in pharmacological research.

Synthesis Analysis

Methods

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. A common method includes:

  1. Formation of the Diketopiperazine Ring: This is achieved by cyclizing appropriate amino acids or their derivatives under acidic or basic conditions.
  2. Isoindoline Integration: The isoindoline structure can be incorporated through condensation reactions with suitable precursors that contain the isoindoline framework.
  3. Carboxylic Acid Functionalization: The introduction of the carboxylic acid group at the 4-position of the isoindoline can be accomplished using carboxylation reactions.

Technical Details

The synthetic route may require specific reagents such as coupling agents (e.g., carbodiimides) and catalysts (e.g., palladium or copper-based catalysts) to facilitate the formation of desired bonds and functional groups.

Molecular Structure Analysis

Data

  • Molecular Formula: C13H12N2O5
  • Molecular Weight: Approximately 276.25 g/mol
  • Melting Point: Specific data not available; typically requires experimental determination.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions including:

  1. Hydrolysis: The ester or amide bonds may hydrolyze under acidic or basic conditions.
  2. Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Amination: The introduction of amine groups at specific positions can modify its biological activity.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to avoid unwanted side reactions. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are essential for monitoring reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is primarily related to its interaction with biological targets such as enzymes or receptors in cellular pathways.

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Binding: The compound could bind to receptor sites, influencing signaling pathways crucial for various physiological responses.

Data

Research studies indicate that compounds with similar structures exhibit activity against certain cancer cell lines and may have neuroprotective effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility and reactivity may vary with pH changes.
Applications

Scientific Uses

The primary applications of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid include:

  1. Pharmaceutical Development: Investigated for potential therapeutic uses in treating neurodegenerative diseases and cancers.
  2. Biological Research: Utilized in studies exploring enzyme inhibition and receptor interactions, contributing to drug discovery efforts.
  3. Chemical Biology: Serves as a tool compound for probing biological pathways due to its structural features.
Synthetic Methodologies and Optimization

Cyclization Strategies for Isoindoline-Piperidine Core Assembly

The construction of the isoindoline-piperidine core relies on precise cyclization methodologies. A prominent approach involves the condensation of substituted homophthalic anhydrides with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions. This one-pot cyclization yields the bicyclic scaffold with the carboxylic acid moiety strategically positioned at C4 of the isoindoline ring. Alternative routes employ nitro-substituted 2-chlorobenzoic acid precursors that undergo copper-catalyzed coupling with malonate derivatives, followed by decarboxylation and acid-mediated cyclization to form the isoindolinone core prior to piperidine conjugation [1] [2].

Key stereochemical considerations during cyclization include the control of the chiral center at C3 of the piperidine ring. Patent data indicates that racemic mixtures are typically obtained unless chiral auxiliaries or resolved starting materials are employed. Reaction temperature critically influences regioselectivity and byproduct formation – lower temperatures (60-80°C) favor mono-condensation, while higher temperatures (>100°C) promote undesired dimerization or decomposition [1].

Table 1: Comparative Cyclization Approaches for Core Assembly

Precursor TypeConditionsCyclization ProductYield Range
Homophthalic anhydride derivativesAcetic acid, reflux3-substituted isoindolinone45-65%
Nitro-substituted 2-chlorobenzoic acidsCuBr catalysis → NaOH decarboxylation → AcOH cyclization4-nitroisoindolinone intermediates30-52%
Activated phthalimidesNucleophilic substitution with aminopiperidineDirect C3 conjugation50-75%

Carbonyldiimidazole-Mediated Amide Bond Formation in PROTAC Synthesis

Carbonyldiimidazole (CDI) serves as a crucial coupling reagent for converting the C4-carboxylic acid into activated carbonyl intermediates for PROTAC conjugation. This reagent generates in situ acyl imidazolides that react efficiently with amine-functionalized E3 ligase ligands (e.g., thalidomide analogs, VHL inhibitors) without epimerization of the chiral piperidine center. CDI-mediated activation proceeds under mild conditions (0°C to 25°C, anhydrous DMF or THF) and offers superior selectivity over carbodiimide-based reagents when forming sterically hindered amide bonds adjacent to the isoindoline ring system [5].

Kinetic studies reveal that the acyl imidazolide intermediate reacts with aliphatic amines 10-15 times faster than with aromatic amines, necessitating extended reaction times (12-24h) for aryl amine coupling partners. Post-coupling, the imidazole byproduct is efficiently removed via aqueous extraction, eliminating the cumbersome purification challenges associated with ureido byproducts from carbodiimide couplings. This methodology has enabled the synthesis of PROTACs with variable linker lengths (PEGₙ spacers, alkyl chains) directly conjugated to the C4 position [5] [7].

Linker Design for Cereblon-Targeting PROTAC Derivatives

The carboxylic acid at C4 provides an essential handle for linker attachment to cereblon (CRBN)-targeting warheads. Optimal linker length for CRBN engagement ranges from 8-12 atoms, with polyethylene glycol (PEG₃-PEG₄) and alkyl spacers demonstrating superior cellular permeability over rigid aromatic linkers. Computational docking of PROTAC derivatives into the CRBN-DDB1 complex (PDB: 4CI3) reveals that flexible linkers enable deeper penetration into the tri-Trp binding pocket while maintaining the glutarimide moiety's critical hydrogen bonding interactions with His378 and Trp380 [2] [5].

Structure-activity relationship (SAR) studies indicate that branching near the isoindoline core severely impairs CRBN binding affinity (IC₅₀ >50 µM). In contrast, terminal functionalization of linkers with click chemistry handles (azide, alkyne) maintains nanomolar CRBN binding (<5 µM IC₅₀). Notably, PROTACs featuring C4-linker attachments exhibit enhanced selectivity for IKZF1/IKZF3 degradation over off-target kinases compared to C5/C6-modified analogs, as confirmed by immunoblot analyses of treated multiple myeloma cells [2] [5].

Stereochemical Control in Piperidinyl Substituent Introduction

The C3 chiral center of the piperidine ring significantly influences proteolytic targeting efficiency. Racemic synthetic routes predominantly yield (±)-3-(1,3-dioxoisoindolin-4-yl)piperidine-2,6-dione derivatives, necessitating chiral separation (HPLC with amylose-based columns) to isolate the (S)-enantiomer, which exhibits 5-8 fold stronger CRBN binding affinity than the (R)-counterpart. Asymmetric synthesis strategies employ Evans' oxazolidinone auxiliaries or Jacobsen hydrolytic kinetic resolution to access enantiomerically pure (>98% ee) precursors [1] [7].

Silicon-containing temporary tethers have emerged as innovative tools for stereocontrol. tert-Butyldiphenylsilyl (TBDPS) groups direct trans-diaxial addition during nucleophilic substitution at C3, achieving diastereoselectivities >10:1. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the desired (S)-configuration without racemization. This approach circumvents the low yields (typically <20%) associated with traditional resolution methods and enables gram-scale production of enantiopure building blocks [7].

Scalability Challenges in Multi-Step Heterocyclic Synthesis

Scale-up of the title compound faces significant challenges, including low-yielding nitro reduction steps and purification bottlenecks. The reduction of 4-nitro intermediates (e.g., 9a-d) using stannous chloride generates stoichiometric tin sludge, complicating workup and reducing yields to 30-45% at >10g scale. Catalytic hydrogenation (Pd/C, H₂) offers a cleaner alternative but requires careful control of reaction parameters (pH 5-6, 50 psi H₂) to prevent over-reduction of the isoindolinone carbonyls [2].

Flow chemistry systems address thermal instability issues during decarboxylative cyclization (Step 4 in Scheme 1). By maintaining precise residence times (8-12 minutes) and temperatures (110±2°C), continuous-flow reactors achieve 85% conversion compared to 65% in batch mode. Additionally, inline liquid-liquid extraction modules efficiently remove imidazole byproducts from CDI-mediated couplings, eliminating chromatography for intermediate purification. These innovations collectively improve the overall process mass intensity (PMI) from 120 to 35 for multi-kilogram syntheses [5].

Table 2: Key Optimization Strategies for Scalable Synthesis

Process ChallengeConventional ApproachOptimized SolutionImpact on Yield/Purity
Nitro reductionSnCl₂/HClPd/C catalytic hydrogenation (pH 5.5)Yield ↑ 45% → 78%; Purity ↑ 85% → 99%
Decarboxylative cyclizationBatch reflux (AcOH)Continuous flow (110°C, 10 min residence)Conversion ↑ 65% → 85%; Purity ↑ 90% → 98%
CDI coupling workupSilica gel chromatographyInline aqueous extractionRecovery ↑ 60% → 95%; PMI ↓ 120 → 35
Final purificationPreparative HPLCpH-zone refining crystallizationThroughput ↑ 5g/batch → 50g/batch

Properties

CAS Number

1547163-38-1

Product Name

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid

Molecular Formula

C14H10N2O6

Molecular Weight

302.242

InChI

InChI=1S/C14H10N2O6/c17-9-5-4-8(11(18)15-9)16-12(19)6-2-1-3-7(14(21)22)10(6)13(16)20/h1-3,8H,4-5H2,(H,21,22)(H,15,17,18)

InChI Key

UKKAISAKQMDGRC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.